molecular formula C15H14O3 B5772749 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B5772749
M. Wt: 242.27 g/mol
InChI Key: CQDXLVWXVIBMET-UHFFFAOYSA-N
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Description

Significance of Furochromenone Frameworks in Chemical Research

The furochromenone framework is a key structural element in a variety of compounds exhibiting a wide range of biological activities. These activities include potential applications in the treatment of neurodegenerative diseases, inflammation, and cancer. nih.gov The versatility of the furochromenone scaffold allows for the synthesis of a diverse library of derivatives, making it a valuable platform for medicinal chemistry research. The chromone (B188151) portion of the structure is a recognized pharmacophore found in many biologically active compounds. mdpi.com

Structural Characteristics of 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

The chemical structure of this compound, as inferred from its IUPAC name, consists of a furo[2,3-f]chromen-7-one core. This core is systematically substituted with four methyl groups at the 2, 3, 4, and 9 positions. The furo[2,3-f] fusion indicates a specific isomeric arrangement of the furan (B31954) and chromenone rings.

Table 1: Structural and Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₄O₃
Core Scaffold Furo[2,3-f]chromen-7-one
Substituents Four methyl groups at positions 2, 3, 4, and 9

Overview of Research Trajectories for Tetramethylated Furochromenones

While specific research on this compound is limited, the broader class of tetramethylated furochromenones and their isomers has been a subject of scientific inquiry. For instance, related compounds such as 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one are available as chemical standards, indicating their relevance in analytical and research applications. The presence of multiple methyl groups can significantly influence the molecule's lipophilicity, metabolic stability, and biological activity. Research on analogous structures often focuses on their synthesis and evaluation for various therapeutic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7-5-11-14(8(2)6-12(16)18-11)15-13(7)9(3)10(4)17-15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDXLVWXVIBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,9 Tetramethyl 7h Furo 2,3 F Chromen 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The proton NMR (¹H NMR) spectrum provides information on the distinct chemical environments of hydrogen atoms in the molecule. For 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one, four distinct signals for the methyl protons and two signals for the aromatic/vinylic protons are expected. The deshielding effect of the carbonyl group and the aromatic system influences the chemical shifts of nearby protons.

The anticipated ¹H NMR spectral data are summarized in the table below. The methyl groups at positions 2 and 3 on the furan (B31954) ring are expected to have slightly different chemical shifts due to their proximity to the pyrone and benzene (B151609) rings, respectively. The methyl groups on the chromenone core (C4 and C9) would also exhibit distinct signals. The protons at C5 and C6 are expected to appear as singlets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35 Singlet 1H H-5
~ 6.15 Singlet 1H H-6
~ 2.50 Singlet 3H C9-CH₃
~ 2.45 Singlet 3H C4-CH₃
~ 2.35 Singlet 3H C2-CH₃

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum of this compound is predicted to show 15 distinct carbon signals, corresponding to the molecular formula C₁₅H₁₄O₃. The lactone carbonyl carbon (C7) is expected to resonate at a significantly downfield chemical shift (~160-162 ppm). Carbons of the aromatic and furan rings will appear in the range of approximately 105-155 ppm, while the methyl carbons will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 161.0 C-7 (C=O)
~ 154.5 C-8a
~ 152.0 C-3a
~ 148.5 C-2
~ 145.0 C-9a
~ 125.5 C-4
~ 116.0 C-9
~ 115.0 C-5
~ 111.5 C-4a
~ 109.0 C-6
~ 108.0 C-3
~ 19.0 C9-CH₃
~ 12.0 C4-CH₃
~ 8.5 C2-CH₃

To confirm the precise atomic connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no significant COSY cross-peaks are expected, as all proton signals are predicted to be singlets with no vicinal or geminal neighbors to couple with. This lack of correlation would itself be a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals of the four methyl groups and the two aromatic protons (H-5, H-6) to their corresponding carbon signals as listed in Tables 1 and 2. For instance, a cross-peak would be observed between the proton signal at ~7.35 ppm and the carbon signal at ~115.0 ppm, confirming the C-5/H-5 assignment.

The protons of the C9-CH₃ group showing correlations to C-8a, C-9, and C-9a.

The protons of the C4-CH₃ group correlating with C-3a, C-4, and C-4a.

The aromatic proton H-5 showing correlations to the carbonyl carbon C-7, C-4, C-6, and C-9a.

The furan methyl protons (C2-CH₃ and C3-CH₃) showing correlations to carbons within the furan ring (C2, C3, C3a) and to each other's carbons, confirming their positions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₅H₁₄O₃. HRMS analysis would be expected to confirm this composition with high precision.

Table 3: Predicted HRMS Data

Molecular Formula Adduct Calculated m/z

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be characterized by strong absorptions corresponding to the carbonyl group of the lactone and various C=C and C-O bonds within the fused ring system.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 1710 C=O stretch α,β-Unsaturated Lactone
~ 1620, 1580 C=C stretch Aromatic/Furan Ring
~ 1260, 1100 C-O stretch Aryl Ether, Furan
~ 2925 C-H stretch Methyl (sp³)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of the furo[2,3-f]chromen-7-one core acts as a chromophore, leading to characteristic absorption bands in the UV region. The spectrum is expected to show intense absorptions corresponding to π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol or Ethanol)

λₘₐₓ (nm) Type of Transition
~ 250 π → π*
~ 295 π → π*

Computational and Theoretical Investigations of 2,3,4,9 Tetramethyl 7h Furo 2,3 F Chromen 7 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. core.ac.uk DFT studies can predict the optimized geometry of 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one, providing information on bond lengths, bond angles, and dihedral angles. For similar chromenone derivatives, DFT calculations have been successfully employed to correlate theoretical findings with experimental data from X-ray crystallography. nih.govsemanticscholar.org

For instance, in a study on a related furo[2,3-f]chromen-9-one derivative, geometry optimization was performed using the B3LYP/6-31G(d,p) level of theory. nih.gov This level of theory is a common choice for obtaining accurate structural predictions for organic molecules. researchgate.net The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. nih.gov Furthermore, DFT can be used to calculate various electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity and intermolecular interaction sites.

A hypothetical DFT study on this compound would likely involve the following steps:

Building the initial 3D structure of the molecule.

Performing a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculating vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface.

Computing electronic properties such as the MEP, dipole moment, and Mulliken atomic charges.

The results of such a study would provide a detailed picture of the molecule's three-dimensional shape and electronic landscape.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite. nih.gov

For this compound, a HOMO-LUMO analysis would reveal the distribution of the frontier orbitals. It is expected that the HOMO would be localized on the electron-rich parts of the molecule, such as the fused furan (B31954) and pyrone rings, while the LUMO would be distributed over the electron-deficient regions. The HOMO-LUMO energy gap can be calculated using the energies of these orbitals obtained from DFT calculations. materialsciencejournal.org This information is valuable for predicting the molecule's behavior in chemical reactions and its potential as an electron donor or acceptor in charge-transfer processes.

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

This data could then be used to calculate other quantum chemical descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which further characterize the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. utwente.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For a relatively rigid molecule like this compound, conformational analysis via MD simulations can reveal the flexibility of the methyl groups and any subtle puckering of the ring systems. chemrxiv.orgrsc.org More importantly, MD simulations are invaluable for studying the interactions between this molecule and a biological target, such as a protein or a nucleic acid. researchgate.net

In a typical MD simulation of a ligand-target complex, the system is placed in a simulated aqueous environment, and the trajectory is calculated over a period of nanoseconds to microseconds. The analysis of the trajectory can provide information on:

The stability of the ligand-target complex.

The key amino acid residues involved in the binding.

The role of water molecules in mediating the interaction.

The conformational changes that occur in the ligand and the target upon binding.

This information is crucial for understanding the mechanism of action of a potential drug molecule and for guiding the design of more potent and selective analogs.

In Silico Prediction of Reactivity and Stability Profiles

In silico methods can be used to predict the reactivity and stability of this compound. The reactivity of a molecule can be inferred from its electronic properties, such as the distribution of the HOMO and LUMO and the molecular electrostatic potential map. For example, regions of negative electrostatic potential are likely to be susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

The stability of the molecule can be assessed by calculating its bond dissociation energies (BDEs). nih.gov The BDE is the energy required to break a specific bond homolytically. By calculating the BDEs for all the bonds in the molecule, the weakest bond can be identified, which is often the site where thermal decomposition begins. nih.gov Computational methods like DFT can provide reliable estimates of BDEs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furochromenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by calculating a set of molecular descriptors for each compound in the series and then using statistical methods to find a correlation between these descriptors and the observed activity. frontiersin.org

For furochromenone derivatives, QSAR studies can be used to identify the key structural features that are important for a particular biological activity, such as antifungal or anticancer effects. digitaloceanspaces.com The molecular descriptors used in QSAR models can be classified into several categories, including:

1D descriptors: based on the molecular formula (e.g., molecular weight).

2D descriptors: based on the 2D structure (e.g., topological indices).

3D descriptors: based on the 3D conformation (e.g., steric and electronic fields). nih.gov

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized furochromenone derivatives. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com

Mechanistic Elucidation of Biological Activities of 2,3,4,9 Tetramethyl 7h Furo 2,3 F Chromen 7 One

Enzyme Inhibition Studies and Molecular Mechanisms

No specific studies detailing the enzyme inhibition profile or related molecular mechanisms for 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one were found. Research in this area would be required to determine its potential as an enzyme inhibitor.

There is no available data on the interactions between this compound and cytochrome P450 (CYP) enzymes. Studies would be needed to determine if the compound acts as a substrate, inhibitor, or inducer of any CYP isoforms. Such research would typically involve in vitro assays with human liver microsomes or recombinant CYP enzymes to determine key kinetic parameters.

A hypothetical data table for such future studies is presented below.

Table 1: Hypothetical CYP450 Inhibition Profile

CYP Isoform Inhibition % at 10 µM IC₅₀ (µM) Inhibition Type
CYP1A2 Data not available Data not available Data not available
CYP2C9 Data not available Data not available Data not available
CYP2C19 Data not available Data not available Data not available
CYP2D6 Data not available Data not available Data not available
CYP3A4 Data not available Data not available Data not available

This table is for illustrative purposes only, as no experimental data for this compound is available.

No published research was found that investigates the effect of this compound on proteasome subunits. The proteasome is a multi-catalytic complex with chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities. To determine if this compound inhibits the proteasome, studies would be necessary to measure its effects on the activity of these specific catalytic subunits, both in isolated proteasomes and in cellular contexts.

Cellular Pathway Modulation and Signal Transduction Interventions

There is a lack of specific information regarding the effects of this compound on cellular pathways and signal transduction.

No studies were identified that assessed the anti-proliferative activity of this compound in any cellular models. To investigate this, the compound would need to be tested against various cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀) for cell growth. Subsequent mechanistic studies could explore its effects on cell cycle progression, apoptosis induction (e.g., caspase activation, PARP cleavage), or other forms of cell death.

Table 2: Hypothetical Anti-proliferative Activity

Cell Line Cancer Type IC₅₀ (µM) after 72h
MCF-7 Breast Data not available
HCT116 Colon Data not available
A549 Lung Data not available
Jurkat Leukemia Data not available

This table is for illustrative purposes only, as no experimental data for this compound is available.

There is no available research on the effects of this compound on cell migration and invasion, which are key processes in cancer metastasis. Standard assays, such as the wound-healing (scratch) assay and the Transwell invasion assay, would be required to evaluate the compound's potential to inhibit these processes.

The impact of this compound on specific signaling cascades like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) has not been reported. Both pathways are crucial in cancer cell proliferation, survival, and inflammation. Investigating the compound's effect would involve techniques such as western blotting to analyze the phosphorylation status of key proteins (e.g., IκBα, STAT3) and reporter gene assays to measure transcriptional activity.

Antioxidant Activity: Molecular Mechanisms of Radical Scavenging

Furocoumarins, the class of compounds to which this compound belongs, are known to exhibit antioxidant activities through various mechanisms. The primary mechanism often involves the scavenging of free radicals, which are highly reactive species implicated in oxidative stress and cellular damage. This radical scavenging activity is largely dependent on the molecular structure of the compound.

The antioxidant action of many coumarin (B35378) derivatives is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process is often facilitated by the presence of hydroxyl (-OH) groups on the aromatic ring, which can readily donate a hydrogen atom. However, this compound is a fully methylated compound and lacks free hydroxyl groups. In such cases, the antioxidant mechanism may be different or the activity might be significantly lower compared to its hydroxylated counterparts.

For coumarins lacking hydroxyl groups, any observed antioxidant activity might be attributed to the ability of the heterocyclic ring system to delocalize unpaired electrons, thereby stabilizing the radical species. The methyl groups, being electron-donating, can also influence the electron density distribution within the molecule, which may play a role in its interaction with free radicals. It has been noted that coumarins possessing methyl or methoxyl groups without aromatic hydroxyl groups are often associated with very weak or no radical scavenging effects. researchgate.net

Structure-Activity Relationship (SAR) of this compound Analogues and Derivatives

The biological activity of furocoumarins is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on various analogues and derivatives of coumarins and furocoumarins have provided valuable insights into how specific structural modifications influence their therapeutic and biological effects.

For coumarin derivatives, the antioxidant activity is significantly influenced by the number and position of substituents on the benzopyran ring. mdpi.com Generally, the presence of hydroxyl groups enhances antioxidant activity, particularly when they are positioned at C-7 and C-8. nih.gov Conversely, methylation of these hydroxyl groups often leads to a decrease in antioxidant capacity. mdpi.comnih.gov For instance, in a study of 4-methylcoumarins, it was observed that the presence of a methyl group at the C-4 position in addition to a hydroxyl group at the C-7 position decreased the peroxide scavenging activity compared to the 7-hydroxycoumarin alone. nih.gov

In the context of furocoumarins, the type of furan (B31954) ring fusion (linear or angular) and the substitution pattern are critical determinants of their biological profile. For example, in a series of novel angular furocoumarins, compounds with chloro and methoxy (B1213986) substitutions exhibited notable free radical scavenging and cytotoxic activities. jocpr.com Another study on 7H-furo-chromene derivatives highlighted that the substitution pattern along the chromene scaffold influenced the potency of the compounds as inhibitors of certain enzymes. nih.gov

Considering this compound, the four methyl groups at positions 2, 3, 4, and 9 are expected to significantly impact its biological activity. The electron-donating nature of the methyl groups can modulate the electronic properties of the entire molecule. While specific SAR studies on tetramethylated furo[2,3-f]chromen-7-ones are limited, research on related methylated furocoumarins, such as 3,5-dimethyl-(7)H-furo[3,2-g]chromen-7-one (DMFC), has demonstrated potent biological effects, including cytotoxicity against cancer cells. nih.gov This suggests that the methylation pattern can confer specific biological activities, which may not be directly related to antioxidant properties but rather to other mechanisms like inducing apoptosis. nih.gov

The table below summarizes the general influence of different substituents on the antioxidant activity of coumarin and furocoumarin derivatives, based on available literature for analogous compounds.

SubstituentPositionGeneral Effect on Antioxidant Activity
Hydroxyl (-OH)C-7, C-8Generally increases activity nih.gov
Methyl (-CH3)C-4 (with C-7 OH)Decreases peroxide scavenging activity nih.gov
Methoxy (-OCH3)VariousCan have variable effects, sometimes increasing lipophilicity but often reducing radical scavenging compared to hydroxyl groups. jocpr.com
Chloro (-Cl)VariousCan contribute to biological activity, including radical scavenging and cytotoxicity. jocpr.com

Advanced Analytical Methods for Research on 2,3,4,9 Tetramethyl 7h Furo 2,3 F Chromen 7 One

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool in the analytical workflow for 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one. Its high sensitivity and selectivity allow for the detection and identification of the compound and its metabolites even at trace levels in complex biological and environmental samples.

In a typical LC-MS analysis, the sample is first subjected to chromatographic separation, usually on a reversed-phase column such as a C18. A gradient elution with a mobile phase consisting of water and an organic solvent, often acetonitrile (B52724) or methanol, both commonly containing a small percentage of formic acid to improve ionization, is employed to resolve the analyte from other components in the matrix.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization technique for furocoumarins, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺, which for this compound would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) is then used for structural confirmation and to enhance selectivity. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern, which is unique to the compound's structure, can be used for definitive identification and for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

In the realm of metabolomics, LC-MS is pivotal for elucidating the biotransformation pathways of this compound. Following in vitro or in vivo studies, LC-MS analysis of biological samples can identify various metabolic products. Common metabolic transformations for similar compounds involve hydroxylation, demethylation, and glucuronidation or sulfation. High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites.

Table 1: Representative LC-MS Parameters for Furocoumarin Analysis

ParameterValue
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan and Product Ion Scan
Collision Energy Optimized for specific transitions

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized this compound and for its precise quantification. Typically, a UV detector is employed, as the extended chromophore in the furocoumarin structure results in strong absorbance in the UV region, generally between 250 and 350 nm.

For purity analysis, a gradient elution method is often developed to separate the main compound from any starting materials, by-products, or degradation products. The peak area percentage of the main compound relative to the total area of all peaks provides a measure of its purity.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations of highly purified this compound. The peak area of the compound in an unknown sample is then used to determine its concentration by interpolation from the calibration curve. The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Table 2: Typical HPLC Method Parameters for Purity and Assay

ParameterSetting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Detection Wavelength Set at an absorbance maximum (e.g., 280 nm)
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

Chromatographic Separation Techniques for Isolation of Derivatives

The synthesis of derivatives of this compound often results in a mixture of products. The isolation and purification of these derivatives are critical for their structural elucidation and subsequent biological evaluation. Various chromatographic techniques are employed for this purpose.

Flash column chromatography is a common first step for the purification of reaction mixtures. Using a stationary phase such as silica (B1680970) gel, a solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC) to achieve separation of the desired derivative from other components.

For more challenging separations of closely related derivatives or isomers, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Fractions are collected as they elute from the column, and those containing the pure derivative are combined.

Another powerful technique for the isolation of natural product derivatives, which can be applied to synthetic derivatives as well, is counter-current chromatography (CCC) . This is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thereby minimizing the risk of irreversible adsorption and degradation of the sample. A two-phase solvent system is selected, and the separation is based on the differential partitioning of the derivatives between the two liquid phases.

The purity of the isolated derivatives is then confirmed using analytical techniques such as analytical HPLC and LC-MS.

Perspectives and Future Research Directions on 2,3,4,9 Tetramethyl 7h Furo 2,3 F Chromen 7 One

Development of Novel Synthetic Methodologies

The synthesis of furo[2,3-f]chromen-7-ones typically involves the construction of the fused furan (B31954) and chromenone ring systems. Future research could focus on developing more efficient and versatile synthetic routes to 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one and its derivatives. Key areas for exploration might include:

Catalytic Methods: Employing transition-metal catalysis or organocatalysis to achieve higher regioselectivity and stereoselectivity.

Flow Chemistry: Utilizing microreactor technology for safer, more scalable, and automated synthesis.

A hypothetical synthetic approach could involve the Pechmann condensation of a suitably substituted phenol (B47542) with a β-ketoester to form the chromenone core, followed by the annulation of the furan ring. The strategic introduction of the four methyl groups would be a critical challenge to address.

Potential Synthetic Strategy Key Features Anticipated Advantages
Convergent SynthesisAssembly of key fragments late in the synthesisIncreased flexibility for derivatization
C-H ActivationDirect functionalization of C-H bondsImproved atom economy
Photoredox CatalysisUse of light to drive chemical reactionsMild reaction conditions

Exploration of Polypharmacology and Multi-Targeting Approaches

Many biologically active compounds interact with multiple targets, a concept known as polypharmacology. This can be advantageous for treating complex diseases. Future research on this compound could explore its potential as a multi-target agent. This would involve:

Computational Screening: Using in silico methods to predict potential binding targets.

Biochemical and Cellular Assays: Screening the compound against a panel of disease-relevant enzymes and receptors.

For instance, related furocoumarins have shown activity against kinases, cholinesterases, and monoamine oxidases, suggesting that this compound could be investigated for its potential in neurodegenerative diseases or cancer.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, its investigation could be integrated with systems biology and omics technologies. This would allow for a comprehensive analysis of its impact on cellular networks. Potential approaches include:

Transcriptomics (RNA-Seq): To study the changes in gene expression in response to treatment with the compound.

Proteomics: To identify changes in protein expression and post-translational modifications.

Metabolomics: To analyze the alterations in cellular metabolism.

These high-throughput techniques can provide unbiased insights into the mechanism of action and potential off-target effects of the compound, guiding further preclinical development.

Omics Technology Information Gained Potential Application
GenomicsIdentification of genetic markers for sensitivityPersonalized medicine
EpigenomicsAnalysis of changes in DNA methylation and histone modificationUnderstanding long-term cellular responses
LipidomicsCharacterization of alterations in lipid profilesElucidating effects on cell membranes and signaling

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Precursor selection : Use substituted phenols or thiosemicarbazide derivatives as starting materials .
  • Cyclization : Achieved via acid-catalyzed or base-mediated reactions (e.g., NaOH in methanol) .
  • Optimization : Critical parameters include temperature (e.g., 100°C for cyclization), solvent choice (methanol, dichloroethane), and reaction time (12–24 hours) .
  • Purification : Recrystallization or column chromatography to isolate the product .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring fusion. For example, 1H^1H NMR signals between δ 6.3–8.3 ppm indicate aromatic protons .
  • FTIR : Identify carbonyl (C=O) stretches near 1640–1670 cm1^{-1} and furan ring vibrations at 1500–1600 cm1^{-1} .
  • HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight (e.g., 242.27 g/mol for the parent ion) via HRMS .

Basic: How does the substitution pattern (2,3,4,9-tetramethyl groups) influence its structural stability?

Methodological Answer:

  • Steric Effects : Methyl groups at positions 2, 3, and 4 reduce rotational freedom, enhancing planarity of the fused ring system .
  • Electronic Effects : Electron-donating methyl groups stabilize the chromenone core, as evidenced by reduced reactivity in electrophilic substitution reactions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can assess melting points (e.g., 147–150°C for analogs) and decomposition thresholds .

Advanced: How can reaction mechanisms for electrophilic substitution or oxidation be elucidated experimentally?

Methodological Answer:

  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to track oxygen incorporation during oxidation .
  • Kinetic Studies : Monitor reaction rates under varying pH and solvent polarity to identify rate-determining steps .
  • Computational Modeling : Pair experimental data with DFT calculations to map transition states and intermediates .

Advanced: How should researchers address contradictory data in yield optimization or bioactivity assays?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) across labs .
  • Statistical Analysis : Apply ANOVA to compare yields under different catalysts (e.g., Pd/C vs. PtO2_2) .
  • Bioassay Validation : Use positive controls (e.g., fluconazole for antifungal assays) and dose-response curves to validate IC50_{50} values .

Advanced: What strategies enhance bioactivity while minimizing toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methyl with halogen groups) and test against target enzymes (e.g., CYP450) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and reduce off-target effects .
  • In Silico Screening : Use molecular docking to predict binding affinities to biological targets (e.g., fungal lanosterol demethylase) .

Advanced: How can computational tools predict reactivity or interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with EGFR kinase) to assess binding stability .
  • QSAR Models : Correlate logP values with antifungal efficacy using regression analysis .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.